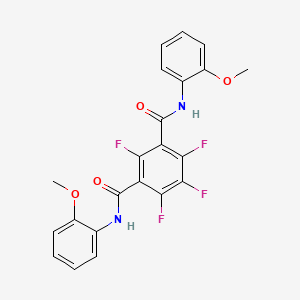

2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide

Description

2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide is a fluorinated isophthalamide derivative characterized by a central benzene ring substituted with four fluorine atoms (at positions 2, 4, 5, and 6) and two N-bound 2-methoxyphenyl groups. Fluorinated aromatic compounds are often designed to enhance thermal stability, lipophilicity, and binding specificity due to fluorine’s electronegativity and small atomic radius . The methoxy groups may improve solubility and modulate electronic interactions, which could influence its chelation or material science applications.

Properties

Molecular Formula |

C22H16F4N2O4 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2,4,5,6-tetrafluoro-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C22H16F4N2O4/c1-31-13-9-5-3-7-11(13)27-21(29)15-17(23)16(19(25)20(26)18(15)24)22(30)28-12-8-4-6-10-14(12)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30) |

InChI Key |

QOZQSEUKXOLROZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC=CC=C3OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5,6-tetrafluoroisophthalic acid and 2-methoxyaniline.

Amidation Reaction: The key step involves the formation of the amide bond between the isophthalic acid and the aniline derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide may involve optimized reaction conditions, such as:

Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Processes: Implementing automated processes for precise control of reaction parameters.

Efficient Purification: Employing efficient purification methods like continuous chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the aromatic ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Medicinal Chemistry: Researchers may explore its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of novel organic compounds.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide depends on its specific application:

Molecular Targets: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity.

Pathways Involved: The pathways involved can vary, but may include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and functional properties of 2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide and related compounds:

Key Observations:

- Chelation Capacity : NBMI’s thiol groups enable strong mercury binding via soft acid-base interactions, as demonstrated in clinical trials where 300 mg NBMI reduced urinary mercury levels and physical fatigue in miners . In contrast, the fluorinated target compound lacks thiols, suggesting alternative binding mechanisms (e.g., halogen bonding or hydrophobic interactions).

- However, NBMI’s thiols confer higher reactivity toward heavy metals.

- Material Science Applications : Compounds like N,N′-bis(2-chloro-5-(trifluoromethyl)phenyl)isophthalamide are used in high-performance polymers due to thermal stability imparted by halogen and trifluoromethyl groups . The target compound’s tetrafluoro substitution may similarly suit high-stability material synthesis.

Efficacy in Mercury Chelation: NBMI vs. Traditional Chelators

NBMI has been directly compared to standard chelators like DMPS and DMSA:

- Effective for acute poisoning but less so for chronic exposure due to poor tissue penetration .

- NBMI : Lipophilic structure facilitates intracellular mercury binding. In a randomized trial, 300 mg NBMI reduced physical fatigue by 56% (vs. 30% for placebo) and lowered urinary mercury, though creatinine-adjusted effects were insignificant .

The target compound’s fluorinated structure may offer advantages in tissue retention or environmental persistence but lacks evidence for metal chelation efficacy.

Biological Activity

2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide (CAS Number: 307553-40-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C22H16F4N2O2

- Molecular Weight : 448.377 g/mol

- Structure : The compound features a central isophthalamide structure substituted with two methoxyphenyl groups and four fluorine atoms, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antibacterial agents.

Cytotoxicity

In vitro assays have revealed that this compound displays cytotoxic effects on cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed an IC50 value of approximately 15 µM. This indicates a promising avenue for further research into its use as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the presence of fluorine atoms may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and interaction with intracellular targets.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | IC50 ~ 15 µM on MCF-7 cells | |

| Mechanism | Potential membrane interaction |

Case Studies

- Antibacterial Efficacy : In a controlled study involving various concentrations of the compound against S. aureus, it was found that higher concentrations (≥50 µg/mL) significantly inhibited bacterial growth.

- Cancer Cell Studies : A recent investigation into the cytotoxic effects on MCF-7 cells highlighted that exposure to the compound led to increased apoptosis markers compared to untreated controls.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. Additionally, studies are exploring the structure-activity relationship (SAR) to identify which modifications can improve its efficacy against targeted pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.